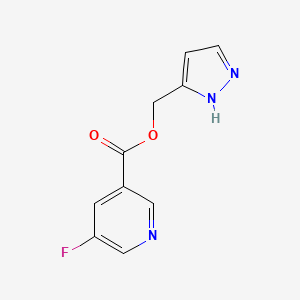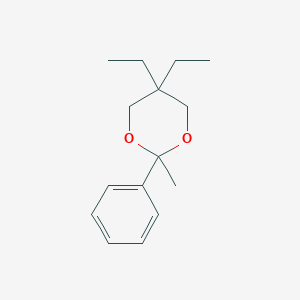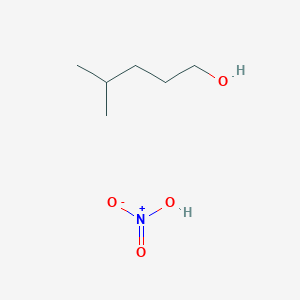
4-Methylpentan-1-ol;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a primary alcohol that is pentan-1-ol bearing an additional methyl substituent at position 4 . This compound is found in nature, for example, in longan fruit . Nitric acid, on the other hand, is a highly corrosive and toxic strong acid with the molecular formula HNO3. It is commonly used in the production of fertilizers, explosives, and in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpentan-1-ol can be synthesized through various methods. One common method involves the hydroformylation of isobutene followed by hydrogenation . Another method is the Grignard reaction, where 1-alkenes react with Grignard reagents in the presence of tantalum complexes to produce 4-methylpentan-1-ol .
Industrial Production Methods
Industrial production of 4-methylpentan-1-ol often involves the hydroformylation process due to its efficiency and scalability. This process typically uses a cobalt or rhodium catalyst under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
4-Methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylpentanal or further to 4-methylpentanoic acid.
Dehydration: When subjected to dehydration, it forms 4-methylpent-1-ene.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Dehydration: Acidic catalysts such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4) are commonly used.
Major Products Formed
Oxidation: 4-Methylpentanal, 4-methylpentanoic acid.
Dehydration: 4-Methylpent-1-ene.
Scientific Research Applications
4-Methylpentan-1-ol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methylpentan-1-ol involves its interaction with various molecular targets and pathways. For example, in its role as a solvent, it can dissolve various organic compounds by disrupting intermolecular forces . In biological systems, it may act as a metabolite, participating in enzymatic reactions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Hexanol: Another primary alcohol with a similar structure but without the methyl substituent at position 4.
4-Methylpentan-2-ol: A structural isomer with the hydroxyl group at position 2 instead of position 1.
Uniqueness
4-Methylpentan-1-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched structure and primary alcohol functional group make it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
21634-73-1 |
|---|---|
Molecular Formula |
C6H15NO4 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-methylpentan-1-ol;nitric acid |
InChI |
InChI=1S/C6H14O.HNO3/c1-6(2)4-3-5-7;2-1(3)4/h6-7H,3-5H2,1-2H3;(H,2,3,4) |
InChI Key |
FFYXJVXEFGOSAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCO.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


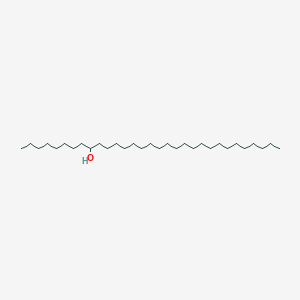
![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710109.png)
![Diethyl [(chloromethoxy)methyl]phosphonate](/img/structure/B14710113.png)
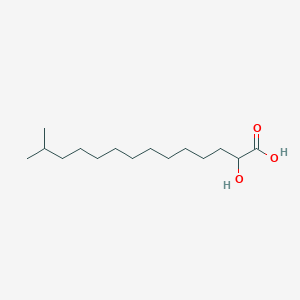
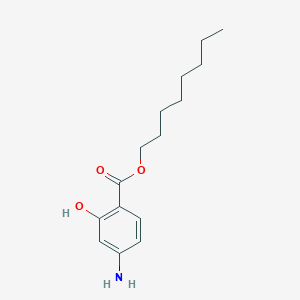
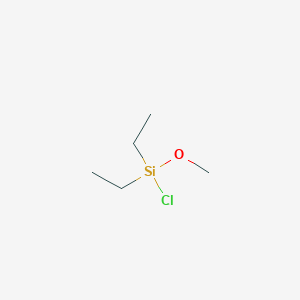
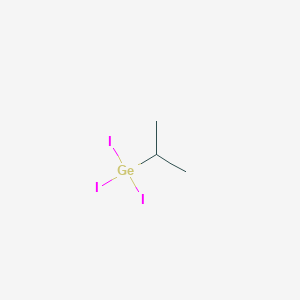
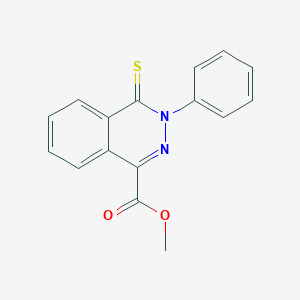
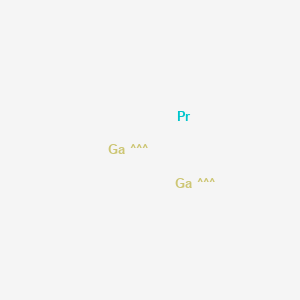
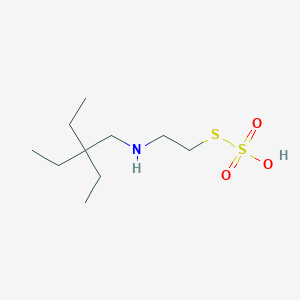
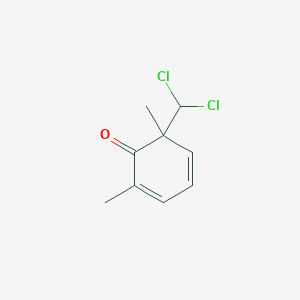
![2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14710182.png)
